molecular formula C9H11NO3 B3021033 Ethyl 5-cyclopropylisoxazole-4-carboxylate CAS No. 124845-03-0

Ethyl 5-cyclopropylisoxazole-4-carboxylate

Cat. No.: B3021033
CAS No.: 124845-03-0
M. Wt: 181.19 g/mol
InChI Key: NDNGQYPDYHCTKF-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This compound is of particular interest due to its unique structure, which provides opportunities for diverse applications in scientific research and industry.

Chemical Reactions Analysis

Ethyl 5-cyclopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . This can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Ethyl 5-cyclopropylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.

Biological Activity

Ethyl 5-cyclopropylisoxazole-4-carboxylate is a compound of significant interest in both agrochemical and medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with a cyclopropyl substituent, contributing to its unique reactivity and biological profile. The molecular formula is C9H11N1O3C_9H_{11}N_1O_3 with a molecular weight of approximately 181.19 g/mol.

Biological Activity Overview

The biological activity of this compound primarily includes herbicidal, antibacterial, and potential anticancer properties. Below are detailed findings from various studies:

1. Herbicidal Activity

Research indicates that derivatives of this compound exhibit strong herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial for plant growth. This inhibition leads to the disruption of key metabolic pathways in plants, making it a candidate for developing new herbicides.

CompoundHPPD Inhibition ActivityNotable Features
This compoundHighEffective against various weed species
5-cyclopropyl-N-phenylisoxazole-4-carboxamideModeratePotential for selective herbicide development

Studies have shown that compounds derived from this scaffold can significantly reduce weed growth while minimizing impacts on non-target species, highlighting their potential for sustainable agricultural practices .

2. Antibacterial Activity

This compound has also demonstrated antibacterial properties. Research has indicated that isoxazole derivatives can interact with bacterial enzymes, leading to inhibition of bacterial growth. This activity suggests potential applications in developing new antimicrobial agents .

3. Anticancer Potential

Emerging studies suggest that isoxazole derivatives may act as small molecule inhibitors in cancer therapy. This compound has been implicated in the modulation of pathways related to cancer cell proliferation and survival. For instance, its derivatives have been evaluated for their ability to inhibit specific cancer-associated targets, showing promise in preclinical models .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's ability to inhibit HPPD disrupts the biosynthesis of essential metabolites in plants, leading to herbicidal effects.
  • Interaction with Cellular Targets : In antibacterial and anticancer contexts, the compound may bind to specific enzymes or receptors, altering cellular functions and promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Herbicidal Efficacy : A study demonstrated that formulations containing this compound significantly reduced the biomass of target weed species compared to controls.
  • Antibacterial Testing : Laboratory tests revealed that the compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics against certain bacterial strains.
  • Cancer Cell Line Studies : In vitro assays showed that treatment with this compound led to decreased viability and increased apoptosis in specific cancer cell lines .

Properties

IUPAC Name

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGQYPDYHCTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of hydroxylamine hydrochloride (105.0 g. 1.51 mole), ethyl β-cyclopropyl-α-ethoxymethylene-β-ketopropionate (320.0 g., 1.51 mole) [prepared in Step A], and 1200 ml of ethanol was refluxed for 2 h. The solvent was removed in vacuo and the residue was partitioned between water and ether. The organic phase was separated, washed again with water, dried and evaporated to leave a dark, greasy solid. Trituration of the crude product under Skellysolve B gave 158 g of the title compound.
Quantity
105 g
Type
reactant
Reaction Step One
Name
ethyl β-cyclopropyl-α-ethoxymethylene-β-ketopropionate
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyclopropylisoxazole-4-carboxylate
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